3-(Hexadecylamino)-N-methylpropanamide
Overview
Description
3-(Hexadecylamino)-N-methylpropanamide: is an organic compound characterized by the presence of a hexadecylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecylamino)-N-methylpropanamide typically involves the reaction of hexadecylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The process involves the nucleophilic substitution of the amine group on the hexadecylamine with the carbonyl group of the N-methylpropanamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexadecylamino)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amine and amide groups in the compound can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-(Hexadecylamino)-N-methylpropanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound has potential applications in biological research, particularly in studying cell membrane interactions due to its amphiphilic nature. It can be used to investigate the effects of long-chain amines on biological membranes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for developing drugs targeting specific biological pathways.
Industry: Industrially, the compound can be used in the formulation of surfactants and emulsifiers. Its amphiphilic properties make it suitable for applications in detergents and personal care products.
Mechanism of Action
The mechanism of action of 3-(Hexadecylamino)-N-methylpropanamide involves its interaction with biological membranes. The hexadecylamino group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The N-methylpropanamide moiety may interact with specific proteins or enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Hexadecylamine: Similar in structure but lacks the N-methylpropanamide group.
N-Methylpropanamide: Contains the amide group but lacks the long hexadecyl chain.
3-(Hexadecylamino)propanamide: Similar but without the N-methyl group.
Uniqueness: 3-(Hexadecylamino)-N-methylpropanamide is unique due to the combination of a long hydrophobic hexadecyl chain and a functional amide group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
IUPAC Name |
3-(hexadecylamino)-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20(23)21-2/h22H,3-19H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWZCDEZZAOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.